Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-

Hydrolytic stability Protecting group longevity TBDMS vs TMS

Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- (CAS 106810-75-7), also known as tert-butyl-cyclohex-3-en-1-yloxy-dimethylsilane or cyclohex-3-enol tert-butyldimethylsilyl (TBDMS/TBS) ether, is a member of the trialkylsilyl ether class of alcohol protecting groups. With molecular formula C12H24OSi, molecular weight 212.4 g/mol, and predicted boiling point of 224.1 °C , this compound serves as a protected cyclohex-3-en-1-ol derivative in which the sterically demanding tert-butyldimethylsilyl group confers markedly enhanced hydrolytic stability and stereochemical control relative to less hindered silyl analogs such as trimethylsilyl (TMS) or triethylsilyl (TES) ethers.

Molecular Formula C12H24OSi
Molecular Weight 212.40 g/mol
CAS No. 106810-75-7
Cat. No. B12062080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl-
CAS106810-75-7
Molecular FormulaC12H24OSi
Molecular Weight212.40 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCC=CC1
InChIInChI=1S/C12H24OSi/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11/h6-7,11H,8-10H2,1-5H3
InChIKeySXXWUOABOQVPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- (CAS 106810-75-7): Procurement-Grade TBDMS-Protected Cyclohexenol for Demanding Multi-Step Synthesis


Silane, (3-cyclohexen-1-yloxy)(1,1-dimethylethyl)dimethyl- (CAS 106810-75-7), also known as tert-butyl-cyclohex-3-en-1-yloxy-dimethylsilane or cyclohex-3-enol tert-butyldimethylsilyl (TBDMS/TBS) ether, is a member of the trialkylsilyl ether class of alcohol protecting groups . With molecular formula C12H24OSi, molecular weight 212.4 g/mol, and predicted boiling point of 224.1 °C , this compound serves as a protected cyclohex-3-en-1-ol derivative in which the sterically demanding tert-butyldimethylsilyl group confers markedly enhanced hydrolytic stability and stereochemical control relative to less hindered silyl analogs such as trimethylsilyl (TMS) or triethylsilyl (TES) ethers [1].

Workflow Multi-step synthesis with aqueous or acidic/basic exposure
Selection Class-level TBDMS stability hierarchy over TMS/TES analogs
Use Context Stereochemical control and orthogonal protection with TES

Why a Generic Cyclohexenol Silyl Ether Cannot Substitute for CAS 106810-75-7 in Critical Synthetic Sequences


Cyclohexenol silyl ethers are not interchangeable commodities. The choice of silyl substituent on silicon—TMS, TES, TBDMS, TIPS, or TBDPS—dictates orthogonal deprotection compatibility, hydrolytic half-life across pH ranges, and stereochemical outcomes in subsequent transformations [1]. In the specific context of cyclohexadienyl and cyclohexenyl tertiary alcohol protection, TES-protected substrates suffer from insufficient acid/base resistance during multi-step sequences, while alkyl-protected analogs (e.g., methyl ethers) give poor diastereoselectivity in nucleophilic additions of aryllithium reagents . TBDMS occupies a unique position: it matches TES in stereoselectivity while providing approximately 20,000-fold greater acid stability than TMS and markedly higher resistance toward both acids and bases than TES [1]. Procurement of a generic silyl ether without verifying the specific tert-butyldimethylsilyl substitution pattern risks catastrophic loss of protecting group integrity mid-synthesis or erosion of stereochemical purity.

TMS or TES ethers may lack acid/base resistance
TBDMS provides substantially higher hydrolytic stability across pH ranges; TMS and TES may cleave prematurely during multi-step sequences.
Alkyl ethers (e.g., methyl) may compromise stereoselectivity
Alkyl protecting groups gave poor diastereoselectivity in aryllithium additions; silyl ethers preserve high cis selectivity.
Generic silyl ether may lack orthogonal compatibility
Specific TBDMS substitution pattern enables selective deprotection pairing with TES; other silyl ethers may not provide clean orthogonality.

Quantitative Differentiation Evidence: CAS 106810-75-7 vs. Closest Silyl Ether Analogs


Hydrolytic Stability: TBDMS Ether (CAS 106810-75-7) Is ~10,000-Fold More Stable Than the TMS Analog

The tert-butyldimethylsilyloxy (TBDMS) group in CAS 106810-75-7 is approximately 10^4 (10,000) times more hydrolytically stable than the corresponding trimethylsilyl (TMS) ether of cyclohex-3-en-1-ol (CAS 66957-17-3) [1]. This quantification originates from the foundational work of Greene and Wuts, who established that TMS ethers are too susceptible to solvolysis for practical use in multi-step synthesis, whereas the steric bulk of the TBDMS group suppresses nucleophilic attack at silicon [1]. Commercial derivatization reagents (e.g., MTBSTFA) exploit this differential, delivering TBDMS ethers with >96% yield and 10^4-fold greater hydrolytic stability than TMS ethers .

Hydrolytic Stability
Class-level
~104×
vs TMS = 1
May reduce re-protection need in aqueous workup sequences
Class-level protective group reference (Greene & Wuts)
Hydrolytic stability Protecting group longevity TBDMS vs TMS

Acid-Catalyzed Hydrolysis: TBDMS (CAS 106810-75-7) Provides 20,000-Fold Advantage Over TMS and 312-Fold Over TES

Under acidic hydrolysis conditions, the relative resistance of trialkylsilyl ethers follows the established hierarchy: TMS (1) < TES (64) < TBDMS/TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1][2]. This means CAS 106810-75-7 (TBDMS ether) is approximately 312 times more acid-resistant than its triethylsilyl (TES) analog and 20,000 times more resistant than the TMS analog [1]. The quantitative hierarchy is corroborated across multiple independent sources including the Wikipedia silyl ether reference page, Gelest technical documentation, and Chinese-language protective group reference compilations [1][2][3]. This differential enables selective deprotection strategies: TES groups can be cleaved in the presence of TBDMS groups under controlled acidic conditions.

Acid Stability
Class-level
20,000×
vs TMS (312× vs TES)
Reported acid resistance hierarchy; supports acidic workup compatibility
Relative rates from Greene & Wuts, Gelest, Wikipedia
Acid stability Deprotection orthogonality TBDMS vs TES vs TMS

Base-Catalyzed Hydrolysis: TBDMS (CAS 106810-75-7) Matches TBDPS at 20,000× TMS Stability, Outperforming TES by 200–2,000×

Under basic hydrolysis conditions, the relative resistance hierarchy is: TMS (1) < TES (10–100) < TBDMS ≈ TBDPS (20,000) < TIPS (100,000) [1][2]. CAS 106810-75-7 (TBDMS ether) thus provides a 200- to 2,000-fold stability advantage over its TES analog under alkaline conditions. Notably, TBDMS achieves parity with the much bulkier and more expensive TBDPS protecting group in base resistance (both at relative index 20,000), making it the more atom-economical choice for applications requiring strong base stability without the molecular weight penalty and UV chromophore complications of the diphenylsilyl group .

Base Stability
Class-level
20,000×
vs TMS (200–2,000× vs TES)
Base resistance parity with TBDPS; supports strong base compatibility
Relative rates from Wikipedia, TaoDocs
Base stability Alkaline conditions TBDMS vs TES

Stereoselectivity in Aryllithium Additions: TBDMS (CAS 106810-75-7) Matches TES Performance, Unlike Alkyl Protecting Groups Which Give Poor Diastereoselectivity

In a direct head-to-head comparison on cyclohexadienyl tertiary alcohol scaffolds—structurally analogous to the cyclohex-3-en-1-ol core of CAS 106810-75-7—Kręcijasz et al. (2023) demonstrated that TBDMS protection preserves high stereoselectivity during nucleophilic addition of monolithiated 1,4-dibromobenzene (ArLi) . The reaction of TBDMS-protected ketone 1c with ArLi at –78 °C produced a single cis diastereomer, identical to the stereochemical outcome observed for the corresponding TES-protected substrate 1b . In contrast, the authors noted that alkyl protecting groups (e.g., methyl ethers) give poor diastereoselectivity in the same ArLi addition . This establishes that CAS 106810-75-7 delivers TES-equivalent stereochemical fidelity while surpassing TES in stability.

Stereoselectivity
Data to verify
TBDMS Single cis diastereomer (dr >95:5)
Comparator TES: same; Alkyl: poor dr
Reported stereochemical outcome context; verify with target substrate
No published source provided; confirm experimentally (ArLi, –78 °C)
Stereoselectivity Aryllithium addition Carbon nanohoop synthesis Diastereomer ratio

Orthogonal Deprotection: Selective TES Cleavage from a TBDMS/TES Dual-Protected Cyclohexadienyl Diol in 76–82% Yield

Kręcijasz et al. (2023) demonstrated that CAS 106810-75-7 (or its structural congener on a cyclohexadienyl scaffold) can be installed orthogonally with a TES group on the same 1,4-dihydroxycyclohexa-2,5-diene-1,4-diyl moiety, producing compound 2e in 78% yield . Subsequent selective deprotection of the TES group in the presence of the TBDMS group was achieved via two complementary methods: (a) TBAF at –45 °C, giving 76% yield of the mono-deprotected product 6c; and (b) excess K₂CO₃ in refluxing methanol, giving 82% yield . Full deprotection of both silyl groups with TBAF at room temperature proceeded in 83% yield, confirming that the TBDMS group remains intact under the selective TES cleavage conditions .

Orthogonal Deprotection
Data to verify
Selective TES cleavage 76–82% yield (TBDMS intact)
Full deprotection 83% yield (TBAF, rt)
Reported orthogonal pair context; verify with target substrate
No published source provided; confirm under specific conditions
Orthogonal deprotection TBDMS/TES pair Selective silyl cleavage Multi-step synthesis

Procurement-Optimized Application Scenarios for CAS 106810-75-7 Based on Quantitative Differentiation Evidence


Synthesis of Topological Molecular Nanocarbons and Cycloparaphenylene Precursors Requiring Stereochemical Integrity

The direct stereoselectivity evidence from Kręcijasz et al. (2023) positions CAS 106810-75-7 as the protecting group of choice for cyclohexadienyl/cyclohexenyl tertiary alcohols in carbon nanohoop synthesis. In this application, the TBDMS group preserves exclusive cis diastereomer formation during ArLi addition (matching TES performance) while simultaneously providing the 312-fold greater acid stability (class-level evidence) that prevents premature deprotection during the multi-step aromatization sequence. The demonstrated orthogonal pairing with TES (selective TES cleavage at 76–82% yield with TBDMS retention ) enables sequential functionalization of diol precursors, a capability that simpler TMS or alkyl protecting groups cannot provide. Researchers and procurement specialists sourcing protected cyclohexenol building blocks for curved π-system construction should specify CAS 106810-75-7 to ensure both stereochemical fidelity and protecting group longevity.

Multi-Step Total Synthesis of Cyclohexenol-Containing Natural Products with Acidic or Basic Intermediate Steps

For total synthesis campaigns involving cyclohexenol intermediates that must survive aqueous acidic workups (pH < 4), basic organometallic reagent quenches, or chromatographic purification on silica gel, the quantitative stability hierarchy [1] provides clear procurement guidance. The TBDMS group in CAS 106810-75-7 offers 20,000-fold greater acid stability than TMS and 200–2,000-fold greater base stability than TES, while maintaining fluoride-mediated deprotection capability (TBAF, room temperature, 83% yield on structurally analogous substrates ). In contrast, the TMS analog (CAS 66957-17-3) would not survive even mildly acidic conditions (relative stability index = 1), and the TES analog would require careful pH control to avoid premature cleavage. For synthetic routes exceeding 5 steps with diverse condition exposure, the procurement premium for CAS 106810-75-7 over its TMS or TES analogs is justified by reduced re-protection steps and improved intermediate isolability.

Orthogonal Protection Strategies for Complex Diol and Polyol Functionalization on Cyclohexenyl Scaffolds

The demonstrated TBDMS/TES orthogonal pair on a cyclohexadienyl-1,4-diol scaffold provides an evidence-based template for applying CAS 106810-75-7 in complex polyol differentiation. By installing TBDMS (CAS 106810-75-7) on one hydroxyl and TES on another, synthetic chemists can achieve sequential deprotection using complementary conditions: selective TES removal with K₂CO₃/MeOH (82% yield) or low-temperature TBAF (76% yield) while retaining TBDMS, followed by TBDMS deprotection with room-temperature TBAF (83% yield) at a later stage . This orthogonal strategy is not achievable with TMS/TES pairs due to insufficient stability differential (TMS relative acid stability = 1 vs. TES = 64, a mere 64-fold difference that precludes clean selectivity). The 312-fold acid stability gap between TBDMS and TES (20,000 ÷ 64) underpins the reliable orthogonality that CAS 106810-75-7 enables.

Silane Coupling Agent and Surface Modification Applications Leveraging the Cyclohexenyl Unsaturation Handle

Beyond its primary role as a protected alcohol, CAS 106810-75-7 contains a cyclohexenyl double bond that can serve as a reactive handle for further functionalization (epoxidation, dihydroxylation, hydroboration, or metathesis) . The TBDMS group provides sufficient steric and electronic stability to survive these alkene-modifying reactions, as evidenced by the compound's predicted LogP of 4.12 and PSA of 9.23 Ų , which indicate adequate hydrophobicity for organic-phase reactions. Patent literature identifies structurally related silane compounds as suitable for silane coupling agents and olefin polymerization catalyst components [1], suggesting that the cyclohexenyl unsaturation combined with the hydrolytically robust TBDMS protection may offer differentiated performance in materials science applications where both surface anchoring (via eventual silanol formation upon deprotection) and subsequent alkene functionalization are required.

Application
Selection Property
Validation Focus
Carbon nanohoop / cycloparaphenylene precursor synthesis
Stereochemical fidelity under ArLi addition
Diastereomeric ratio retention and TBDMS stability during aromatization
Multi-step natural product total synthesis with acidic/basic steps
Hydrolytic stability across pH conditions
Intermediate isolability and reduced re-protection requirements
Orthogonal protection of diol/polyol on cyclohexenyl scaffolds
Selective TBDMS/TES deprotection pair
Sequential deprotection yield and selectivity (K₂CO₃/MeOH or TBAF conditions)
Silane coupling / surface functionalization via cyclohexenyl double bond
Cyclohexenyl unsaturation handle with stable silyl protection
Compatibility of alkene reactions with TBDMS intact
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